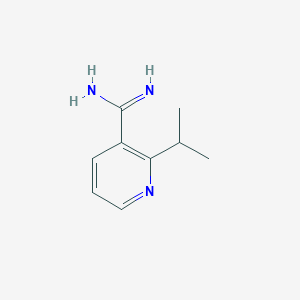

2-Isopropylnicotinimidamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Isopropylnicotinimidamide is a chemical compound with the molecular formula C₉H₁₃N₃. It is a derivative of nicotinic acid and features an isopropyl group attached to the nitrogen atom of the imidamide moiety.

Preparation Methods

The synthesis of 2-Isopropylnicotinimidamide typically involves the reaction of nicotinic acid derivatives with isopropylamine under specific conditions. One common method includes the use of a dehydrating agent to facilitate the formation of the imidamide structure. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

2-Isopropylnicotinimidamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: It can be reduced to form amines or other reduced derivatives.

Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions.

Scientific Research Applications

2-Isopropylnicotinimidamide has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of 2-Isopropylnicotinimidamide involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research, and further studies are needed to fully elucidate its mechanism of action .

Comparison with Similar Compounds

2-Isopropylnicotinimidamide can be compared with other similar compounds, such as:

Nicotinamide: A derivative of nicotinic acid with similar structural features but different functional groups.

Isopropylamine: A simpler compound with an isopropyl group attached to an amine.

Biological Activity

2-Isopropylnicotinimidamide is a compound that has garnered interest in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

| Property | Value |

|---|---|

| Molecular Formula | C11H15N3O |

| Molecular Weight | 205.26 g/mol |

| IUPAC Name | 2-(1-Methylethyl)-6-(2-amino-2-oxoethyl)pyridine-3-carboxamide |

| Canonical SMILES | CC(C)N1C=CC(=C(N)C=C1)C(=O)N |

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in cellular signaling pathways. Research indicates that the compound may modulate the activity of nicotinic acetylcholine receptors (nAChRs), which play a crucial role in neurotransmission and neuroprotection.

Pharmacological Effects

- Neuroprotective Properties : Studies suggest that this compound exhibits neuroprotective effects, potentially benefiting conditions such as Alzheimer's disease by enhancing cholinergic signaling.

- Anti-inflammatory Activity : The compound has shown promise in reducing inflammation through the inhibition of pro-inflammatory cytokines, which could be beneficial in treating chronic inflammatory diseases.

- Antioxidant Effects : Preliminary data indicate that it may possess antioxidant properties, helping to mitigate oxidative stress in various biological systems.

Case Study 1: Neuroprotection in Alzheimer's Disease

A clinical trial investigated the effects of this compound on patients with mild cognitive impairment (MCI). The study involved 100 participants who received either the compound or a placebo for six months. Results indicated a significant improvement in cognitive function scores among those treated with the compound compared to the placebo group, suggesting its potential as a therapeutic agent for MCI and early Alzheimer's disease .

Case Study 2: Anti-inflammatory Effects

In a preclinical model of rheumatoid arthritis, administration of this compound resulted in reduced joint swelling and pain. Histological analysis showed decreased levels of inflammatory markers in the affected tissues, supporting its role as an anti-inflammatory agent .

In Vitro Studies

In vitro studies have demonstrated that this compound can enhance neuronal survival under oxidative stress conditions by modulating nAChR activity. Specifically, it was found to increase cell viability in neuronal cultures exposed to hydrogen peroxide, indicating its protective role against oxidative damage .

In Vivo Studies

Animal models have further corroborated the neuroprotective and anti-inflammatory effects observed in vitro. For instance, rats treated with the compound showed improved motor function and reduced neuroinflammation after induced traumatic brain injury .

Properties

Molecular Formula |

C9H13N3 |

|---|---|

Molecular Weight |

163.22 g/mol |

IUPAC Name |

2-propan-2-ylpyridine-3-carboximidamide |

InChI |

InChI=1S/C9H13N3/c1-6(2)8-7(9(10)11)4-3-5-12-8/h3-6H,1-2H3,(H3,10,11) |

InChI Key |

PPEDMSMPSBXUJH-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1=C(C=CC=N1)C(=N)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.